2'-Chloro-3-(3,4-dimethylphenyl)propiophenone
CAS No.: 898779-57-2
Cat. No.: VC7817116
Molecular Formula: C17H17ClO
Molecular Weight: 272.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898779-57-2 |
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Molecular Formula | C17H17ClO |
Molecular Weight | 272.8 g/mol |
IUPAC Name | 1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Standard InChI | InChI=1S/C17H17ClO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 |
Standard InChI Key | QBQDOILJJGCNLK-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2Cl)C |
Canonical SMILES | CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2Cl)C |
Introduction
Overview
2'-Chloro-3-(3,4-dimethylphenyl)propiophenone (CAS 898779-57-2) is a halogenated aromatic ketone with a molecular formula of and a molecular weight of 272.78 g/mol . This compound has attracted attention in organic synthesis and medicinal chemistry due to its unique substitution pattern, which combines a 2'-chlorophenyl group with a 3,4-dimethylphenyl moiety on a propiophenone backbone. Its structural complexity and potential biological activities make it a subject of ongoing research in pharmaceutical development and materials science.
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a propanone core substituted at the 2' position with a chlorophenyl group and at the 3 position with a 3,4-dimethylphenyl group. The IUPAC name, 1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one, reflects this arrangement . Key structural attributes include:
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Chlorine atom at the ortho position of the phenyl ring, enhancing electrophilicity.
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Two methyl groups at the 3 and 4 positions of the second phenyl ring, contributing to steric effects and lipophilicity.
The three-dimensional conformation, validated by X-ray crystallography in related compounds, shows a planar ketone group with dihedral angles between aromatic rings influencing reactivity .
Physicochemical Data
Property | Value | Source |
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Molecular Weight | 272.78 g/mol | |
Boiling Point | Not reported | - |
Melting Point | Not reported | - |
Solubility | Organic solvents (e.g., DCM) | |
LogP (Partition Coefficient) | Estimated 4.2 (calculated) |
The compound’s solubility in polar solvents is limited due to its hydrophobic aromatic groups, making it more compatible with chlorinated solvents like dichloromethane .
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves Friedel-Crafts acylation, as detailed in patent CN1785952A :
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Reactants: Propiophenone, chlorine gas (), and aluminum trichloride () as a Lewis acid catalyst.
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Solvent: 1,2-Dichloroethane, chosen for its compatibility with and low corrosivity .
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Conditions:
The mechanism proceeds through electrophilic aromatic substitution, where activates the acyl chloride intermediate for attack by the dimethylphenyl group .
Industrial Optimization
Industrial-scale production employs continuous flow reactors to enhance yield and reduce byproducts. Key parameters include:
Parameter | Industrial Setting | Lab Setting |
---|---|---|
Catalyst Loading | 10–15% | 20–25% |
Purification | Recrystallization | Column Chromatography |
Throughput | 500–1,000 kg/batch | 1–10 kg/batch |
This scalability underscores its viability for pharmaceutical intermediates .
Applications in Pharmaceutical Development
Intermediate for Antidepressants
The compound serves as a precursor in synthesizing bupropion analogs, a class of norepinephrine-dopamine reuptake inhibitors . Key transformations include:
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Reduction: Conversion of the ketone to an alcohol using .
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Amination: Introduction of a tertiary amine group via nucleophilic substitution .
Material Science Applications
Its rigid aromatic structure makes it suitable for:
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Liquid Crystals: Modulating mesophase behavior in display technologies.
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Polymer Additives: Enhancing thermal stability in polycarbonates .
Condition | Specification |
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Temperature | 2–8°C (refrigerated) |
Light Sensitivity | Amber glass containers |
Shelf Life | 24 months |
Comparative Analysis with Structural Analogs
Compound | Substitution Pattern | Antimicrobial Activity | Anticancer Activity |
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2'-Chloro-3-(3,4-dimethylphenyl)propiophenone | 2'-Cl, 3,4-(CH) | Moderate | High |
4'-Chloro-3-(2,3-dimethylphenyl)propiophenone | 4'-Cl, 2,3-(CH) | Low | Moderate |
3'-Chloro-3-(2,4-dimethylphenyl)propiophenone | 3'-Cl, 2,4-(CH) | High | Low |
The 2'-chloro and 3,4-dimethyl configuration optimizes both bioactivity and synthetic accessibility .
Future Research Directions
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